2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Lipophilicity Drug-likeness Chromatographic retention

2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1383056-73-2) is a Boc-protected amino acid derivative built on the privileged pyrazolo[1,5-a]pyrimidine scaffold. This fused N-heterocyclic system is widely exploited in medicinal chemistry for developing kinase inhibitors, angiotensin II receptor antagonists, and cathepsin inhibitors.

Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
CAS No. 1383056-73-2
Cat. No. B1445316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1383056-73-2
Molecular FormulaC12H14N4O4
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1C(=O)O
InChIInChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19)
InChIKeyYJHHNBKLVFDPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1383056-73-2): Procurement-Ready Heterocyclic Building Block


2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1383056-73-2) is a Boc-protected amino acid derivative built on the privileged pyrazolo[1,5-a]pyrimidine scaffold [1]. This fused N-heterocyclic system is widely exploited in medicinal chemistry for developing kinase inhibitors, angiotensin II receptor antagonists, and cathepsin inhibitors [2]. The compound carries a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a free carboxylic acid at the 3-position, providing two orthogonal reactive handles for amide coupling, esterification, or sequential deprotection–functionalization workflows [3]. With a molecular weight of 278.26 g/mol, XLogP3 of 1.3, and topological polar surface area (TPSA) of 106 Ų, it occupies physicochemical space distinct from the unsubstituted core scaffold [1][4]. Multiple vendors supply this building block at purities ranging from 95% to 98%, with supporting analytical documentation (NMR, HPLC, GC) available [5].

Why Generic Pyrazolo[1,5-a]pyrimidine Building Blocks Cannot Replace CAS 1383056-73-2 in Multi-Step Synthesis


The pyrazolo[1,5-a]pyrimidine scaffold encompasses thousands of commercially available derivatives, yet substituting CAS 1383056-73-2 with a close analog—such as the unsubstituted core (CAS 25940-35-6), the free 2-amine (CAS 1394003-86-1), or the corresponding ethyl ester—introduces consequential differences in physicochemical properties, reactivity, and synthetic compatibility [1]. The Boc group at the 2-position provides stoichiometric orthogonality: it remains intact during amide coupling at the 3-carboxylic acid, then can be cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂) to liberate the free amine for subsequent diversification [2]. Analogs lacking this orthogonal protection pair—such as the free 2-amine (CAS 1394003-86-1)—require additional protecting group installation and removal steps, reducing overall synthetic efficiency . Furthermore, the 1.4-unit difference in XLogP3 (1.3 vs −0.1) and 57% larger TPSA (106 vs 67.5 Ų) relative to the unsubstituted scaffold alter chromatographic behavior and solubility profiles, precluding direct method transfer without re-optimization [3].

Quantitative Differentiation Evidence for 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1383056-73-2) vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 1.3 vs. −0.1 for the Unsubstituted Core Scaffold

The target compound (CAS 1383056-73-2) exhibits a computed XLogP3 of 1.3 [1], compared to −0.1 for the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core (CAS 25940-35-6) [2]. This 1.4 log unit increase in lipophilicity, conferred by the Boc group, places the compound within a more drug-like partition coefficient window (typically LogP 1–3 for oral bioavailability).

Lipophilicity Drug-likeness Chromatographic retention

Polar Surface Area Differentiation: TPSA 106 Ų vs. 67.5 Ų for the Core Scaffold

The target compound possesses a topological polar surface area (TPSA) of 106 Ų [1], 57% larger than the 67.5 Ų of the unsubstituted core scaffold (CAS 25940-35-6) [2]. Both values remain below the 140 Ų threshold commonly associated with acceptable oral absorption, but the higher TPSA of the target reflects the additional hydrogen-bonding capacity from the Boc-carbamate and carboxylic acid motifs.

Polar surface area Membrane permeability Physicochemical profiling

Orthogonal Protection vs. Free Amine: Synthetic Step-Count Advantage over CAS 1394003-86-1

CAS 1383056-73-2 provides a Boc-protected amine at the 2-position and a free carboxylic acid at the 3-position, enabling direct amide coupling at C3 without protection of the 2-amine [1]. The free 2-amine analog (CAS 1394003-86-1, MW 178.15) lacks this orthogonality and would require selective amine protection prior to carboxylic acid activation to avoid oligomerization . In published synthetic methodology, N-Boc-α-amino acid-derived ynones undergo cyclization with 5-aminopyrazoles followed by sequential ester and Boc transformation to access diverse 7-aminoalkyl pyrazolo[1,5-a]pyrimidines—a sequence predicated on the orthogonal Boc/ester pair [2].

Orthogonal protection Synthetic efficiency Amide coupling

Storage and Thermal Stability: Defined 2–8°C Specification vs. Ambient Storage for Less Functionalized Analogs

Multiple vendors specify storage at 2–8°C, sealed, and protected from moisture for CAS 1383056-73-2 [1][2], reflecting the thermal sensitivity of the Boc-carbamate group. In contrast, the unsubstituted core scaffold (CAS 25940-35-6, MW 163.13) is stable at ambient temperature with no special storage requirements [3]. The Boc group undergoes thermal deprotection via a six-centered elimination above ~150°C, making cold storage essential for maintaining lot integrity over extended periods.

Storage stability Cold-chain logistics Quality assurance

Purity and Analytical Documentation: 98% Assay with NMR/HPLC/GC vs. 95–97% for Common Analogs

CAS 1383056-73-2 is available at 98% purity with batch-specific NMR, HPLC, and GC analytical reports from vendors such as Bidepharm , compared to the unsubstituted core scaffold (CAS 25940-35-6) offered at 97% purity by Thermo Scientific [1] and the free amine analog (CAS 1394003-86-1) typically supplied at 95% [2]. The 98% specification for a Boc-protected building block is notable because Boc-deprotection byproducts (traces of isobutylene, CO₂) can accumulate during storage, making the higher initial purity a meaningful quality indicator for long-term batch reliability.

Purity specification Analytical characterization Batch consistency

High-Value Application Scenarios for 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1383056-73-2)


Parallel Library Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides for Kinase Inhibitor Screening

CAS 1383056-73-2 is ideally suited for automated parallel amide coupling at the C3 carboxylic acid position, with the Boc-protected C2-amine remaining intact during HATU/DIPEA-mediated coupling. Following library construction, global Boc deprotection with TFA/CH₂Cl₂ liberates the C2-amine for a second round of diversification (e.g., sulfonylation, reductive amination, urea formation). This orthogonal two-step diversification strategy produces C2,C3-differentially functionalized pyrazolo[1,5-a]pyrimidines—a chemotype documented as B-Raf kinase inhibitors [1]. The 98% purity specification with full analytical documentation supports reproducible library quality crucial for hit validation in high-throughput screening cascades.

Synthesis of Cathepsin K/B Inhibitor Intermediates via N-Boc-Ynone Cyclization

The published synthetic route to 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine cathepsin K inhibitors employs cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones [2]. CAS 1383056-73-2, with its pre-installed Boc-amino group at the position corresponding to the pendant amine in the final inhibitors (which showed Ki ≥ 77 μM against cathepsin K), serves as a strategic advanced intermediate. Procuring this building block rather than synthesizing it de novo compresses the early-stage synthesis by 3–4 steps, and its cold-chain storage specification [3] ensures the Boc group integrity required for reliable ynone coupling yields.

Fragment-Based Drug Discovery: Privileged Scaffold with Orthogonal Elaboration Vectors

The combination of XLogP3 1.3 and TPSA 106 Ų places CAS 1383056-73-2 in favorable fragment-like physicochemical space (MW < 300, LogP < 3, TPSA < 140 Ų) [4]. Its two orthogonal functional handles (C2-NHBoc, C3-COOH) enable systematic growth vector exploration in fragment-based drug discovery. The lipophilicity advantage (ΔXLogP3 +1.4 vs. the unsubstituted core) provides superior organic solubility for biophysical assay preparation (SPR, NMR, DSF) while remaining within Rule-of-Three fragment guidelines, making it a more tractable fragment hit starting point than the hydrophilic core scaffold [5].

Peptidomimetic Design: Pyrazolo[1,5-a]pyrimidine as a β-Turn Mimetic Core

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized as a conformationally constrained U-shaped heterocyclic system capable of simulating β-turn structures in peptide substrates [2]. CAS 1383056-73-2 provides both an N-terminal Boc-protected amine and a C-terminal carboxylic acid in the correct spatial orientation for direct incorporation into solid-phase peptide synthesis (SPPS) workflows. The 1.4-log-unit higher lipophilicity relative to the core scaffold improves resin-swelling and coupling efficiency in organic solvent systems commonly used in Fmoc-SPPS, while the Boc group is orthogonal to Fmoc deprotection conditions (piperidine/DMF).

Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.